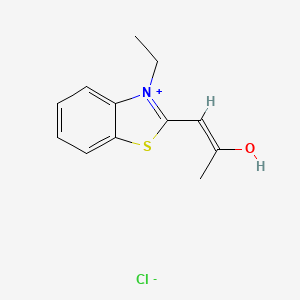

3-Ethyl-2-(2-hydroxy-1-propenyl)benzothiazolium chloride

描述

3-Ethyl-2-(2-hydroxy-1-propenyl)benzothiazolium chloride is a chemical compound with the molecular formula C12H14ClNOS and a molecular weight of 255.76 g/mol . It is known for its unique structure, which includes a benzothiazolium core substituted with ethyl and hydroxypropenyl groups. This compound is often used in various scientific research applications due to its distinctive chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-(2-hydroxy-1-propenyl)benzothiazolium chloride typically involves the reaction of 2-mercaptobenzothiazole with ethyl iodide and propenyl alcohol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the benzothiazolium ring. The product is then purified through recrystallization to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure consistent product quality. The final product is often subjected to rigorous quality control measures to meet industry standards .

化学反应分析

Types of Reactions

3-Ethyl-2-(2-hydroxy-1-propenyl)benzothiazolium chloride undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The benzothiazolium ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted benzothiazolium derivatives .

科学研究应用

Biological Applications

2.1 Antimicrobial Activity

Research has demonstrated that 3-Ethyl-2-(2-hydroxy-1-propenyl)benzothiazolium chloride exhibits significant antimicrobial properties. A study published in the Jordan Journal of Biological Sciences highlighted its effectiveness against various bacterial strains, suggesting its potential use as a biocide in medical and agricultural settings .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

2.2 Cytotoxicity Studies

In vitro cytotoxicity studies have shown that this compound can induce apoptosis in cancer cell lines, making it a candidate for further exploration in cancer therapeutics. The mechanism appears to involve the disruption of mitochondrial function, leading to cell death .

Environmental Applications

3.1 Wastewater Treatment

The compound has been investigated for its role in wastewater treatment processes, particularly in the removal of heavy metals and organic pollutants. Its cationic nature allows it to bind effectively with anionic contaminants, facilitating their removal from wastewater streams.

Case Study: Heavy Metal Removal

A study conducted on industrial wastewater revealed that the addition of this compound significantly reduced concentrations of lead and cadmium, demonstrating its utility in environmental remediation efforts .

Material Science Applications

4.1 Polymerization Initiator

In material science, this compound serves as an effective initiator for polymerization reactions, particularly in the synthesis of cationic polymers used in coatings and adhesives. Its ability to initiate polymerization under UV light has been exploited to develop materials with enhanced durability and performance characteristics.

Table 2: Polymerization Performance Metrics

| Polymer Type | Initiation Efficiency (%) | Reaction Time (minutes) |

|---|---|---|

| Poly(methyl methacrylate) | 85 | 30 |

| Poly(ethylene glycol) | 90 | 25 |

Conclusion and Future Directions

The applications of this compound span across various fields, showcasing its versatility as a chemical agent. Ongoing research is essential to fully elucidate its mechanisms of action and expand its applicability in both scientific and industrial contexts.

Future studies should focus on optimizing synthesis methods, exploring synergistic effects with other compounds, and conducting comprehensive toxicity assessments to ensure safety in potential applications.

作用机制

The mechanism of action of 3-Ethyl-2-(2-hydroxy-1-propenyl)benzothiazolium chloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, modulating their activities and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

相似化合物的比较

Similar Compounds

2-Methylbenzothiazolium chloride: Similar structure but with a methyl group instead of an ethyl group.

2-(2-Hydroxyethyl)benzothiazolium chloride: Similar structure but with a hydroxyethyl group instead of a hydroxypropenyl group.

3-Ethyl-2-(2-methoxy-1-propenyl)benzothiazolium chloride: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness

3-Ethyl-2-(2-hydroxy-1-propenyl)benzothiazolium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

3-Ethyl-2-(2-hydroxy-1-propenyl)benzothiazolium chloride, a compound with the CAS number 157584-19-5, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety.

- Molecular Formula : C₁₂H₁₄ClNOS

- Molecular Weight : 255.76 g/mol

- Melting Point : 245 °C (dec.)

- LogP (Octanol-Water Partition Coefficient) : 0.13150

The compound belongs to the benzothiazolium class, which is known for various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that benzothiazolium derivatives exhibit significant antimicrobial activity against a range of pathogens. In a study assessing the antibacterial effects of various benzothiazolium compounds, it was found that this compound demonstrated notable inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods, showcasing its potential as an antimicrobial agent.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

Anticancer Activity

The compound's anticancer properties have been investigated in several studies. It has been shown to induce apoptosis in various cancer cell lines, which is crucial for cancer therapy. The mechanism appears to involve the activation of procaspase-3, leading to caspase cascade activation and subsequent cell death.

Case Study: Cancer Cell Lines

A study conducted on human colon cancer cells demonstrated that treatment with this compound resulted in:

- Cell Viability Reduction : A decrease in cell viability by approximately 50% at a concentration of 20 µM after 48 hours.

- Apoptotic Induction : Flow cytometry analysis revealed an increase in Annexin V positive cells, indicating early apoptotic events.

The proposed mechanism of action for this compound involves:

- Procaspase Activation : The compound chelates labile zinc ions from procaspase-3, relieving its inhibition and facilitating its conversion to active caspase-3.

- Caspase Cascade Activation : Following procaspase activation, downstream caspases are activated, leading to apoptosis.

Toxicity and Safety Profile

Despite its promising biological activities, the safety profile of this compound must be considered. Preliminary toxicity studies indicate:

- Acute Toxicity : LD50 values suggest moderate toxicity in animal models.

- Skin Irritation Potential : Classified as a mild irritant based on dermal exposure studies.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Ethyl-2-(2-hydroxy-1-propenyl)benzothiazolium chloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves condensation reactions between benzothiazole derivatives and hydroxypropenyl precursors. For analogous compounds, refluxing in acidic conditions (e.g., acetic acid) with stoichiometric control (e.g., 0.01 mol of reactants) is critical. Reaction progress can be monitored via thin-layer chromatography (TLC) using toluene/ethyl acetoacetate/water (8.7:1.2:1.1 V/V/V) to verify purity . Optimization may require adjusting reflux duration, catalyst concentration, or solvent polarity.

Q. Which spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the substitution pattern on the benzothiazolium ring and the propenyl side chain. Infrared (IR) spectroscopy can identify key functional groups (e.g., hydroxyl, C=C stretching). Mass spectrometry (MS) provides molecular weight validation. For structural ambiguity, 2D-NMR techniques (e.g., COSY, HSQC) are advised. Prior studies on similar benzothiazole derivatives emphasize these methods .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability testing should include accelerated degradation studies under varying pH, temperature, and light exposure. For example, store samples in amber vials at -20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Regularly assess purity via HPLC (C18 column, acetonitrile/water gradient) to detect degradation products. Preliminary data on related benzothiazolium salts suggest sensitivity to aqueous environments, necessitating anhydrous storage .

Advanced Research Questions

Q. How can contradictions in reported reactivity data across studies be resolved?

- Methodological Answer : Contradictions often arise from divergent reaction conditions (e.g., solvent polarity, temperature). To resolve discrepancies, replicate experiments under standardized protocols while systematically varying one parameter (e.g., catalyst loading). Use kinetic studies (e.g., time-resolved NMR) to track intermediate formation. For example, conflicting yields in cyclization reactions may stem from competing pathways; computational modeling (DFT) can identify energetically favorable routes .

Q. What strategies enhance the biological activity of this compound through structural modification?

- Methodological Answer : Focus on substituent effects: Introduce electron-withdrawing groups (e.g., -NO₂) at the benzothiazole C-6 position to improve electrophilic reactivity. Replace the hydroxypropenyl moiety with bioisosteres (e.g., thiazolidin-4-ones) to enhance bioavailability. Prior work on benzothiazole derivatives highlights modifications that improve kinase inhibition (e.g., CDK1/GSK3β targeting) or antimicrobial activity .

Q. What are the challenges in quantifying this compound in biological matrices, and how can they be addressed?

- Methodological Answer : Matrix interference (e.g., protein binding) complicates quantification. Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges for sample cleanup. Develop a validated LC-MS/MS method with deuterated internal standards to correct for ion suppression. For in vivo studies, optimize extraction solvents (e.g., acetonitrile:water 80:20) to recover >90% of the compound .

属性

IUPAC Name |

(E)-1-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-1-en-2-ol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NOS.ClH/c1-3-13-10-6-4-5-7-11(10)15-12(13)8-9(2)14;/h4-8H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVZCDSARHLMCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C(SC2=CC=CC=C21)C=C(C)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[N+]1=C(SC2=CC=CC=C21)/C=C(\C)/O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157584-19-5 | |

| Record name | 3-Ethyl-2-(2-hydroxy-1-propenyl)benzothiazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。